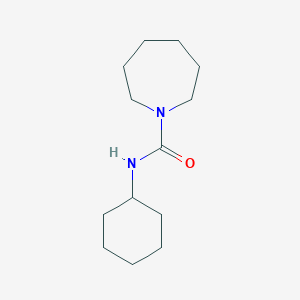![molecular formula C14H12F3N3S B5875645 N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875645.png)
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 349.4 g/mol. This compound is also known as PTU or 6-propyl-2-thiouracil and is commonly used as a thyroid inhibitor in the treatment of hyperthyroidism. However, in recent years, researchers have explored its potential in other areas such as cancer research and drug development.
作用機序
The mechanism of action of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is not fully understood. However, it is believed that PTU inhibits the activity of the enzyme thioredoxin reductase, which plays a crucial role in regulating the redox status of cells. By inhibiting this enzyme, PTU disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately inducing apoptosis.
Biochemical and Physiological Effects:
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been found to have several biochemical and physiological effects. Studies have shown that PTU can reduce the levels of reactive oxygen species (ROS) in cancer cells, thereby reducing oxidative stress. It has also been found to inhibit the activity of various enzymes such as thioredoxin reductase and glutathione reductase. PTU has been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
実験室実験の利点と制限
One of the main advantages of using N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of using PTU is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in vivo.
将来の方向性
There are several future directions for the use of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in scientific research. One of the areas of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that PTU can modulate the immune system and reduce the levels of pro-inflammatory cytokines. Another area of interest is its potential use in the development of targeted therapies for cancer. Researchers are exploring the use of PTU in combination with other anticancer drugs to enhance their efficacy and reduce toxicity.
合成法
The synthesis of N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is a multistep process that involves the reaction of various reagents. One of the most common methods used for the synthesis of PTU is the reaction of 2-(trifluoromethyl)benzaldehyde with 2-pyridinemethanamine in the presence of thiourea. The reaction takes place in a solvent such as ethanol or methanol and is heated under reflux conditions for several hours. The resulting product is then purified by recrystallization to obtain pure PTU.
科学的研究の応用
N-(2-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in cancer research and drug development. Studies have shown that PTU has anticancer properties and can inhibit the growth and proliferation of cancer cells. It has been found to induce apoptosis in various cancer cell lines such as breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
1-(pyridin-2-ylmethyl)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3S/c15-14(16,17)11-6-1-2-7-12(11)20-13(21)19-9-10-5-3-4-8-18-10/h1-8H,9H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNIECIIKOKODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

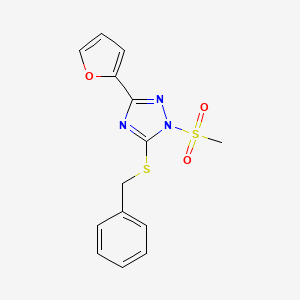
![2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbohydrazide](/img/structure/B5875573.png)
![2-methyl-7-(4-morpholinyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5875581.png)
![2-(4-{2-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5875582.png)
![4-[(4-methoxy-2-nitrophenyl)sulfonyl]morpholine](/img/structure/B5875597.png)
![N-[4-(benzyloxy)phenyl]-3-fluorobenzamide](/img/structure/B5875604.png)
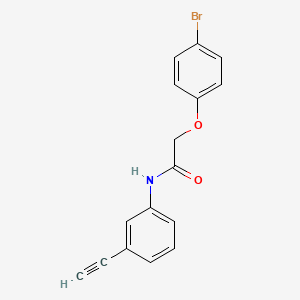
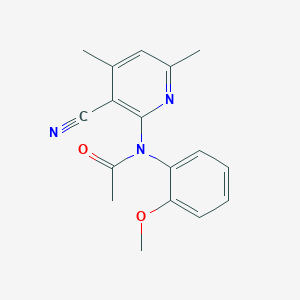
![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)
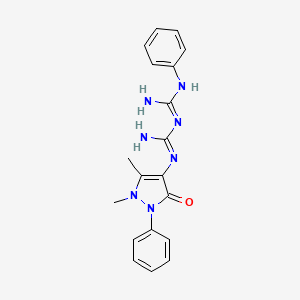
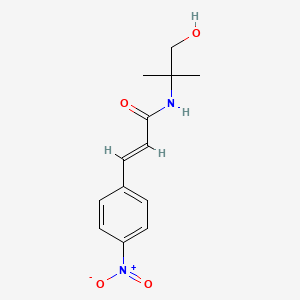
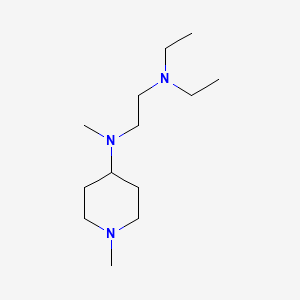
![methyl 2-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)hydrazinecarboxylate](/img/structure/B5875654.png)
